3-Pyrazol-1-yl-L-alanine 2HCl

Enzyme Kinetics Inhibitor Profiling Histidine Metabolism

Essential histidine analog for enzymology and protein engineering. Substitutes histidine residues to create activity-null mutants (e.g., ribonuclease A) and inhibit histidine ammonia-lyase at 5.0 mM. Unique pyrazole ring alters metal coordination and hydrogen bonding, enabling precise dissection of catalytic mechanisms and structure-activity relationships not possible with native histidine or simple salts.

Molecular Formula C6H11Cl2N3O2
Molecular Weight 228.07 g/mol
Cat. No. B7779307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrazol-1-yl-L-alanine 2HCl
Molecular FormulaC6H11Cl2N3O2
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)4-9-3-1-2-8-9;;/h1-3,5H,4,7H2,(H,10,11);2*1H/t5-;;/m0../s1
InChIKeyWTBAAIZBLIXEOU-XRIGFGBMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyrazol-1-yl-L-alanine 2HCl: Technical Specifications and Procurement Overview for a Histidine-Mimetic Non-Proteinogenic Amino Acid


3-Pyrazol-1-yl-L-alanine 2HCl is a non-proteinogenic, L-configured alpha-amino acid, commercially supplied as its dihydrochloride salt . Its defining structural feature is the presence of a pyrazole heterocycle attached to the β-carbon of the alanine backbone [1]. This configuration establishes it as a bioisostere of the essential amino acid L-histidine, wherein the pyrazole ring mimics the imidazole side chain [2]. The compound is of significant interest in research areas including enzyme kinetics, protein engineering, and medicinal chemistry due to its ability to substitute for histidine residues in peptides and proteins, thereby enabling the exploration of structure-activity relationships and catalytic mechanisms .

3-Pyrazol-1-yl-L-alanine 2HCl: Why Generic Histidine Analogs Are Not Interchangeable in Key Research Applications


Substitution of 3-Pyrazol-1-yl-L-alanine with a generic histidine analog, or a simple salt of L-histidine, is not scientifically valid due to the unique physicochemical and biochemical properties conferred by the pyrazole moiety. Unlike the imidazole ring of histidine, the pyrazole ring exhibits distinct electronic distribution and tautomeric behavior, leading to altered metal coordination and hydrogen bonding patterns in biological contexts [1]. Furthermore, the introduction of the pyrazole ring at the β-position creates a non-canonical amino acid that is not recognized by the natural translational machinery, allowing for site-specific incorporation into proteins . This specific structure is directly linked to its ability to act as a competitive inhibitor for specific enzymes like histidine ammonia-lyase, a property not shared by other histidine derivatives [2]. Therefore, a direct procurement of this specific compound is necessary to ensure experimental fidelity and reproducibility.

3-Pyrazol-1-yl-L-alanine 2HCl: A Technical Evidence Guide for Informed Procurement


Competitive Inhibition of Histidine Ammonia-Lyase: A Direct Comparison with L-Histidine Derivatives

The racemic mixture of pyrazolylalanine acts as a competitive inhibitor of the enzyme histidine ammonia-lyase (EC 4.3.1.3) from rat liver. In direct comparative studies, DL-pyrazolyl-3-alanine demonstrated an inhibitory concentration (IC50) of 5.0 mM [1]. This quantitative activity is presented alongside other substrate analogues, providing a clear benchmark for its potency relative to known inhibitors like L-1-methylhistidine and L-alanine, which also showed activity at 5.0 mM, and D-histidine, which exhibited competitive inhibition [2].

Enzyme Kinetics Inhibitor Profiling Histidine Metabolism

Biological Activity as a TRH Analogue: TSH Resynthesis Induction Compared to TRH

In a study of thyrotropin-releasing hormone (TRH) analogues, the compound was synthesized as the β-(3-pyrazolyl)-L-alanine variant and tested for its ability to induce thyrotropin (TSH) resynthesis. The bioassays indicated that this analogue, like the native TRH peptide, induces a strong and rapid resynthesis of TSH [1]. This activity was observed at higher microgram (μg) concentrations, establishing its functional equivalence to the natural hormone in this specific assay [2]. This is in direct contrast to other TRH analogues, such as those containing L-lysine or L-arginine, which were also synthesized and assayed, but with differing potencies and activities not detailed for this specific endpoint [2].

Endocrinology Peptide Hormone Analogues In Vivo Bioassay

Functional Incompatibility in Enzyme Active Sites: Loss of Ribonuclease A Activity

In a foundational study on ribonuclease A (RNase A), the active site histidine-119 was selectively replaced with 3-(3-pyrazolyl)-L-alanine via semi-synthesis. The resulting enzyme analogue was found to be completely devoid of catalytic activity [1]. This is in contrast to the natural enzyme, which is highly active in RNA cleavage. The study directly compared this analogue to others where His-119 was replaced by L-homohistidine, Nπ-methyl-L-histidine, and Nτ-methyl-L-histidine, each of which produced distinct, measurable changes in enzyme function and structure [2].

Protein Engineering Semisynthetic Enzymes Structure-Activity Relationship

High-Yield Biocatalytic Synthesis: Comparison of Free vs. Immobilized Enzyme Production

An efficient method for the synthesis of β-pyrazol-1-yl-L-alanine utilizes immobilized O-acetylserine sulfhydrylase (OASS) on magnetic nanoparticles. This biocatalytic approach yielded 1080 mM of the product over 20 reaction cycles [1]. Critically, the immobilized enzyme was shown to retain full activity equivalent to that of the free enzyme in solution [1]. This demonstrates a scalable, high-yield production route that directly compares the immobilized catalyst system against the free-enzyme benchmark, confirming that immobilization does not compromise catalytic efficiency.

Biocatalysis Process Chemistry Green Synthesis

Supplier Specifications: Purity and Molecular Identity of 3-Pyrazol-1-yl-L-alanine 2HCl

Commercial sources define the product identity and quality benchmarks. 3-Pyrazol-1-yl-L-alanine 2HCl is supplied with a specified purity of ≥97.0% , . The dihydrochloride salt form has a molecular weight of 228.07 g/mol and the molecular formula C6H11Cl2N3O2 . This is in contrast to the free base form (3-(Pyrazol-1-yl)-L-alanine), which has a molecular weight of 155.15 g/mol (C6H9N3O2) and may be supplied at ≥95% purity . The 2HCl salt is preferred for enhanced aqueous solubility and stability, a key differentiator for biological assays [1].

Analytical Chemistry Quality Control Chemical Procurement

3-Pyrazol-1-yl-L-alanine 2HCl: Key Application Scenarios in Enzyme Research and Peptide Engineering


Investigating Histidine-Dependent Enzymes and Metabolic Pathways

This compound is an essential tool for enzymologists studying histidine metabolism. Its demonstrated ability to act as a competitive inhibitor of histidine ammonia-lyase at a defined concentration (5.0 mM) allows researchers to probe the active site geometry and substrate specificity of this key enzyme, distinguishing its inhibitory profile from that of other histidine analogs like L-1-methylhistidine [4]. This application is directly supported by quantitative evidence of enzyme inhibition.

Design and Evaluation of Peptidomimetic Hormone Analogues

Researchers in endocrinology and peptide chemistry can use 3-Pyrazol-1-yl-L-alanine to create functional analogues of histidine-containing peptide hormones. Its successful incorporation into a TRH analogue that retains the ability to induce TSH resynthesis [4] provides a strong precedent for its use in developing peptidomimetics with potentially altered potency, stability, or receptor selectivity compared to the native hormone.

Probing Active Site Function in Protein Engineering and Semisynthesis

For protein engineers, the compound serves as a highly sensitive probe for catalytic mechanism dissection. The complete loss of ribonuclease A activity upon replacement of a single active site histidine with 3-(3-pyrazolyl)-L-alanine [4] demonstrates its value in creating 'activity-null' mutants. This allows for the structural characterization of enzyme-substrate complexes without interference from catalysis, providing insights not achievable with the wild-type enzyme.

Scalable Synthesis for Chemical Biology and Process Development

Process chemists and those in chemical biology requiring large quantities of the compound can rely on a proven, high-yield biocatalytic route. The immobilization of O-acetylserine sulfhydrylase has been shown to efficiently produce 1080 mM of β-pyrazol-1-yl-L-alanine over 20 cycles, with the catalyst retaining 100% of its free-enzyme activity [4]. This method offers a scalable and sustainable alternative to traditional chemical synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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